

An In-depth Technical Guide to the Physicochemical Properties of Tos-PEG6-CH₂CO₂tBu

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Compound of Interest

Compound Name: *Tos-PEG6-CH₂CO₂tBu*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of the heterobifunctional linker, **Tos-PEG6-CH₂CO₂tBu**. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

Tos-PEG6-CH₂CO₂tBu, with the IUPAC name tert-butyl 2-(2-(2-(2-(2-(2-(p-toluenesulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG) derivative that incorporates a tosyl (Tos) group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other, separated by a six-unit PEG spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.^[1] The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media.^[1]

Property	Value	Source
CAS Number	1949793-62-7	[2]
Molecular Formula	C23H38O10S	[1]
Molecular Weight	506.6 g/mol	[3]
Appearance	White to off-white solid or oil	Inferred from similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	

Solubility Profile

The solubility of **Tos-PEG6-CH₂CO₂tBu** is influenced by its distinct structural components. The PEG6 chain imparts hydrophilicity, while the tosyl group and the tert-butyl ester contribute to its hydrophobic character. Based on the properties of structurally similar molecules, the following qualitative solubility profile is anticipated[\[4\]](#):

Solvent Class	Example Solvents	Anticipated Solubility	Rationale
Polar Aprotic	Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)	High	These solvents can effectively solvate both the polar PEG chain and the less polar tosyl and tert-butyl groups.[4]
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to High	Good general solvents for molecules of this type, though the PEG chain may slightly limit solubility at very high concentrations.[4]
Alcohols	Ethanol, Methanol	Moderate to High	The hydroxyl group of the solvent can interact with the ether oxygens of the PEG chain.[4]
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate	The ether functionality provides some compatibility with the PEG chain.
Aqueous	Water	Low to Moderate	The hydrophilic PEG chain increases solubility in aqueous media compared to non-PEGylated analogs.[1]
Nonpolar	Hexanes, Toluene	Low	The polar PEG chain will significantly hinder solubility in nonpolar solvents.[4]

Experimental Protocols

General Synthesis of Tos-PEG6-CH₂CO₂tBu

A specific, detailed synthesis protocol for **Tos-PEG6-CH₂CO₂tBu** is not readily available in the public domain. However, a general synthetic route can be proposed based on standard organic chemistry procedures. The synthesis would likely involve two key steps: the tosylation of a commercially available hexaethylene glycol monoacetate derivative, followed by the esterification of the terminal hydroxyl group with a protected acetic acid derivative, or a multi-step process starting from hexaethylene glycol.

General Protocol for Nucleophilic Substitution of the Tosyl Group

The tosyl group is an excellent leaving group, making the terminus of the PEG chain susceptible to nucleophilic attack. This allows for the conjugation of various molecules, such as ligands for proteins of interest or E3 ligases in the context of PROTAC synthesis.

Materials:

- **Tos-PEG6-CH₂CO₂tBu**
- Nucleophile (e.g., an amine-containing ligand)
- Anhydrous aprotic solvent (e.g., DMF, DMSO)
- Base (e.g., triethylamine, diisopropylethylamine)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolve the nucleophile in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Add the base to the solution and stir for 10-15 minutes at room temperature.

- Add a solution of **Tos-PEG6-CH₂CO₂tBu** (typically 1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.
- The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction, depending on the reactivity of the nucleophile.
- Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction is typically quenched with water, and the product is extracted with an appropriate organic solvent.
- The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel.

Deprotection of the tert-Butyl Ester

The tert-butyl ester is a protecting group for the carboxylic acid and can be removed under acidic conditions to yield the free carboxylic acid.

Materials:

- Product from the nucleophilic substitution reaction
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

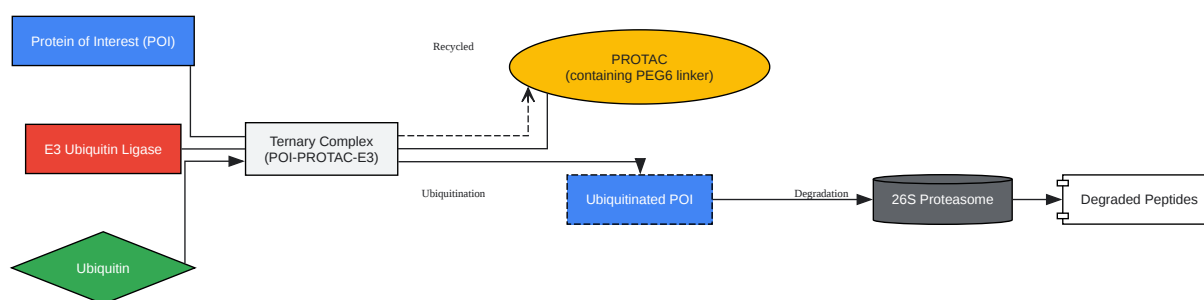
- Dissolve the tert-butyl ester-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.

- Slowly add TFA to the solution (typically 20-50% v/v).
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
- Upon completion, the DCM and excess TFA are removed under reduced pressure using a rotary evaporator.
- The resulting deprotected carboxylic acid can often be used in the next step without further purification.

Mandatory Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. **Tos-PEG6-CH₂CO₂tBu** is a common linker used in the synthesis of PROTACs.

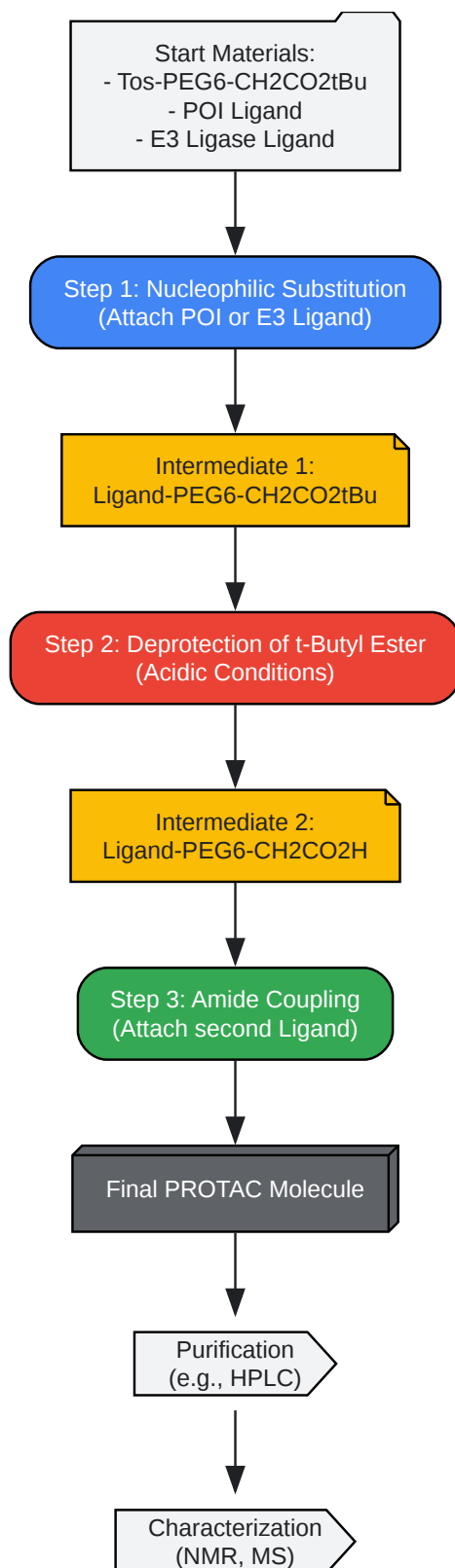


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Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **Tos-PEG6-CH₂CO₂tBu** typically involves a sequential, multi-step process.



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Caption: A generalized workflow for the synthesis of a PROTAC.

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